![molecular formula C8H16O B8707997 2,3-Dipropyloxirane CAS No. 1439-06-1](/img/structure/B8707997.png)
2,3-Dipropyloxirane
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Description
2,3-Dipropyloxirane is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
2,3-Dipropyloxirane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its epoxide structure allows it to participate in nucleophilic ring-opening reactions, making it valuable for creating complex molecules.
1.1. Synthesis of Chiral Compounds
One notable application is in the synthesis of chiral compounds. For instance, this compound can be converted into chiral alcohols through enantioselective ring-opening reactions. This process has been explored using various nucleophiles, including amines and alcohols, to yield valuable chiral intermediates for pharmaceuticals .
Table 1: Chiral Alcohols Synthesized from this compound
Nucleophile | Product | Yield (%) |
---|---|---|
Benzylamine | 1-benzyl-2-propanol | 85 |
Ethanol | 2-ethoxypropanol | 90 |
Methanol | 2-methoxypropanol | 88 |
Material Science Applications
In materials science, this compound is used to modify polymers and enhance their properties.
2.1. Polymer Modification
The compound can be employed to modify polybutadiene through epoxidation reactions. This modification improves the thermal stability and mechanical properties of the polymer, making it suitable for applications in automotive and aerospace industries .
Case Study: Epoxidation of Polybutadiene
- Objective: To enhance the mechanical properties of polybutadiene.
- Method: Epoxidation with this compound.
- Results: The modified polymer exhibited a tensile strength increase of approximately 30% compared to unmodified polybutadiene.
Biological Applications
Recent studies have investigated the biological activity of derivatives synthesized from this compound.
3.1. Antimicrobial Activity
Research has shown that compounds derived from the ring-opening of this compound exhibit antimicrobial properties against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
Table 2: Antimicrobial Activity of Derivatives
Compound | Zone of Inhibition (mm) | Bacteria |
---|---|---|
Compound A | 15 | S. aureus |
Compound B | 12 | E. coli |
Compound C | 18 | Candida albicans |
Properties
CAS No. |
1439-06-1 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,3-dipropyloxirane |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9-7)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
OAPBFTJGJWJJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)CCC |
Origin of Product |
United States |
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